2-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid
Overview
Description
2-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid is a heterocyclic compound that features a thiazole ring substituted with a chlorophenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-chlorobenzaldehyde with trifluoromethylthioamide in the presence of a base can yield the desired thiazole compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield thiazole derivatives with reduced functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-1,3-thiazole-5-carboxylic Acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties
Biological Activity
2-(4-Chlorophenyl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid (CAS No. 187998-87-4) is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a thiazole ring, which is known for its role in various pharmacological applications, including anticancer, antimicrobial, and antiviral activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H6ClF3N2O2S
- Molecular Weight : 292.68 g/mol
Anticancer Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the structure-activity relationship (SAR) of thiazole compounds, revealing that modifications at the phenyl ring can enhance cytotoxic activity against various cancer cell lines. Specifically, compounds with electron-withdrawing groups such as chlorine displayed improved activity against cancer cells compared to their unsubstituted counterparts .
Compound | Cell Line Tested | IC50 (µM) | Comments |
---|---|---|---|
Compound A | HT-29 | 1.61 ± 0.92 | Strong cytotoxicity |
Compound B | Jurkat | 1.98 ± 1.22 | Comparable to doxorubicin |
This compound | Various | TBD | Potentially high activity |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazoles are known to exhibit broad-spectrum antimicrobial activity. Studies have shown that thiazole derivatives can inhibit the growth of both gram-positive and gram-negative bacteria . The presence of the trifluoromethyl group may enhance lipophilicity and cellular uptake, contributing to increased antimicrobial efficacy.
Antiviral Activity
In addition to antibacterial properties, thiazole derivatives have been explored for antiviral applications. The compound's structure allows it to interact with viral proteins effectively. Research on phenylthiazole derivatives has indicated their potential in inhibiting flavivirus replication by targeting the envelope protein . This suggests that this compound could be a candidate for further antiviral studies.
Study on Anticancer Properties
A comprehensive study evaluated various thiazole derivatives for their anticancer effects against multiple cell lines. The results indicated that compounds with structural modifications at the thiazole ring showed enhanced potency against cancer cells. Specifically, the presence of halogen substituents was crucial in increasing cytotoxic effects .
SAR Analysis
The SAR analysis of thiazole compounds has revealed that:
- Electron-withdrawing groups (like Cl and CF3) at specific positions increase activity.
- Hydrophobic interactions play a significant role in binding affinity to target proteins.
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO2S/c12-6-3-1-5(2-4-6)9-16-8(11(13,14)15)7(19-9)10(17)18/h1-4H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRXPXWTBXIGDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(S2)C(=O)O)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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